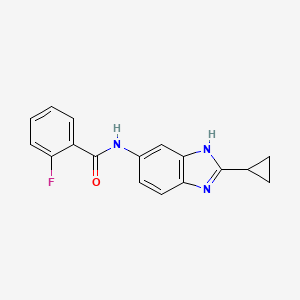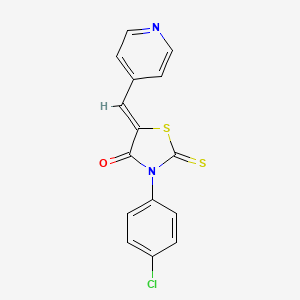![molecular formula C24H28N2O2S2 B15100852 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15100852.png)
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound features a thiazolidinone core with a phenylamino group and an octyloxyphenylmethylene substituent, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes and amines under specific conditions. One common method is the Knoevenagel condensation reaction, where thiazolidinone reacts with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted thiazolidinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and cell death . It may also interact with cellular receptors and signaling pathways, modulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
5-(4-Methoxyphenyl)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: This compound has a methoxy group instead of an octyloxy group, which may affect its solubility and biological activity.
5-(4-Chlorophenyl)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: The presence of a chlorine atom can enhance the compound’s antimicrobial activity but may also increase its toxicity.
5-(4-Nitrophenyl)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: The nitro group can significantly alter the compound’s electronic properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28N2O2S2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(5Z)-3-anilino-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O2S2/c1-2-3-4-5-6-10-17-28-21-15-13-19(14-16-21)18-22-23(27)26(24(29)30-22)25-20-11-8-7-9-12-20/h7-9,11-16,18,25H,2-6,10,17H2,1H3/b22-18- |
InChI Key |
FPAHKPIGHJWKQI-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100780.png)

![N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100793.png)
![N-(2-ethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B15100802.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100805.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B15100810.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100817.png)
![(5Z)-3-(2-bromophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15100834.png)
![3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one](/img/structure/B15100836.png)
![1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B15100841.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100849.png)

![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B15100867.png)
![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B15100869.png)
